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Compound of Interest

o-Tolualdehyde-13C1 (carbonyl-
13C)

Cat. No.: B15140996

Compound Name:

CAS Number: 138151-99-2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of o-Tolualdehyde-3C1 (carbonyl-
13C), a stable isotope-labeled analytical standard. It is intended for use by researchers,
scientists, and professionals in drug development and related fields who require a reliable
internal standard for quantitative analysis. This guide covers the chemical and physical
properties, synthesis, analytical applications, and relevant biological context of this compound.

Chemical and Physical Properties

o-Tolualdehyde-13C1 (carbonyl-13C) is the isotopically labeled form of o-tolualdehyde (2-
methylbenzaldehyde), where the carbon atom of the aldehyde functional group is the 13C
isotope. Its physical and chemical properties are essentially identical to those of its unlabeled
counterpart, o-tolualdehyde (CAS 529-20-4).

Identification and Structure
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Property Value

CAS Number 138151-99-2

IUPAC Name 2-methyl([*3C])benzaldehyde
Synonyms o-Tolualdehyde-13C1 (carbonyl-13C)
Molecular Formula 13CC7Hs0O

Molecular Weight 121.14 g/mol

Canonical SMILES

CC1=CC=CC=C1[C]=0

InChl Key

BTFQKIATRPGRBS-UHFFFAOYSA-N

Physicochemical Data

The following data are for the unlabeled o-tolualdehyde (CAS 529-20-4), which are
representative of the labeled compound.

Property Value Reference
Appearance Colorless to pale yellow liquid [1]
Melting Point -35°C [2]
Boiling Point 199-200 °C (at 760 mmHQ) [2]
Density 1.039 g/mL at 25 °C [2]
Refractive Index n2°/D 1.546 [2]

Flash Point 153 °F (67.2 °C)
Slightly soluble in water;
Solubility soluble in ethanol, ether, and

chloroform.

Vapor Pressure

0.315 mmHg at 25 °C

Synthesis and Manufacturing
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The synthesis of o-tolualdehyde-13Ci typically involves the introduction of the 13C label at the

carbonyl position. While specific proprietary methods may vary, a general synthetic route can
be adapted from established procedures for synthesizing unlabeled aromatic aldehydes. One
such method is the Sonn-Mdller reaction, which involves the reduction of an imidoyl chloride.

To synthesize the 13C-labeled compound, a labeled precursor such as 13C-labeled N-
methylformanilide would be used in the reaction with the appropriate Grignard reagent derived
from 2-bromotoluene.

A general, non-labeled synthesis of o-tolualdehyde is well-documented in Organic Syntheses.
The procedure involves the reaction of o-toluanilide with phosphorus pentachloride to form the
imidoyl chloride, which is then reduced with stannous chloride to yield the aldehyde.

Spectroscopic Data

The following spectroscopic data are for the unlabeled o-tolualdehyde and are representative
of the labeled compound, with the key difference being the observation of 3C-'H coupling
involving the aldehydic proton and the enriched *3C signal in the respective NMR spectra.

H NMR Spectroscopy

Chemical Shift (ppm) Multiplicity Assighment
10.24 S 1H, -CHO
7.77 d 1H, Ar-H

7.45 t 1H, Ar-H

7.33 t 1H, Ar-H

7.23 d 1H, Ar-H

2.64 S 3H, -CHs

Solvent: CDCIs. The chemical shift of the aldehydic proton will appear as a doublet in the 13C-
labeled compound due to coupling with the 13C nucleus.

3C NMR Spectroscopy
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Chemical Shift (ppm) Assighment
193.3 -CHO

140.1 Ar-C (quaternary)
133.9 Ar-C

133.8 Ar-C

131.7 Ar-C

131.3 Ar-C

126.4 Ar-C

19.0 -CHs

Solvent: DMSO-de. The signal for the carbonyl carbon at ~193 ppm will be significantly

enhanced in the 13C-labeled compound.

Mass Spectrometry

The electron ionization (El) mass spectrum of o-tolualdehyde is characterized by a molecular

ion peak (M*) at m/z 120. The spectrum for o-tolualdehyde-13C1 will show a molecular ion peak

at m/z 121.
m/z Relative Intensity (%) Assighment
120 86.4 [M]* (for unlabeled)
119 93.3 [M-H]*
91 100.0 [C7H7]* (tropylium ion)
65 25.4 [CsHs]*

Usage and Applications

The primary application of o-Tolualdehyde-3C: is as an internal standard in stable isotope

dilution analysis for the precise quantification of o-tolualdehyde in complex matrices. Stable

© 2025 BenchChem. All rights reserved.

4/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15140996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

isotope-labeled internal standards are considered the gold standard in quantitative mass
spectrometry as they co-elute with the analyte and experience similar matrix effects, leading to
high accuracy and precision.

This is particularly relevant in fields such as:

e Biomonitoring: For the determination of exposure to volatile organic compounds (VOCSs) in
biological samples like blood and urine.

o Metabolomics: As o-tolualdehyde is an endogenous metabolite, its accurate quantification
can be important in understanding metabolic pathways.

» Environmental Analysis: For the quantification of aromatic aldehydes in environmental
samples.

Biological Activity and Signaling Pathways

While o-Tolualdehyde-13C1 is primarily used as an analytical tool, the biological activity of its
unlabeled counterpart and related benzaldehydes is of interest to researchers in drug discovery
and toxicology. o-Tolualdehyde is a naturally occurring compound found in some plants and is
considered an endogenous metabolite. It has been reported to have acaricidal (mite-killing)
properties.

Of significant interest is the activity of benzaldehyde, the parent compound of o-tolualdehyde.
Research has shown that benzaldehyde can suppress multiple signaling pathways that are
often dysregulated in cancer cells. One of the key pathways affected is the PIBK/AKT/mTOR
pathway. Benzaldehyde has been found to inhibit this pathway, which is crucial for cell growth,
proliferation, and survival. The proposed mechanism involves the regulation of 14-3-3¢-
mediated protein-protein interactions, which in turn affects the phosphorylation status of key
proteins in the PIBK/AKT/mTOR cascade.
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PIBK/AKT/mTOR signaling pathway and inhibition by Benzaldehyde.
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Experimental Protocols

The following is a representative experimental protocol for the quantitative analysis of o-
tolualdehyde in a biological matrix (e.g., blood) using o-tolualdehyde-13C1 as an internal
standard, based on headspace solid-phase microextraction (HS-SPME) coupled with gas
chromatography-mass spectrometry (GC-MS).

Materials and Reagents

e O-Tolualdehyde-13C1 (CAS 138151-99-2) Internal Standard (IS) stock solution (e.g., 1 mg/mL
in methanol)

o Unlabeled o-tolualdehyde for calibration standards
e Whole blood samples
e 10-mL headspace vials with screw caps and septa

e Solid-phase microextraction (SPME) fiber assembly (e.g., 75-um
Carboxen®/polydimethylsiloxane (PDMS))

o CombiPAL or equivalent autosampler
e GC-MS system with a cryo-trap

e Purge-and-trap grade methanol

HPLC-grade water

Sample Preparation and Extraction

» Aliquoting: Transfer a precise amount of whole blood (e.g., 3 mL) into a 10-mL headspace
vial using a gastight syringe.

e Spiking: Add a known amount of the o-tolualdehyde-13C1 internal standard solution to each
sample, calibrator, and quality control sample. The final concentration of the IS should be
chosen to be in the mid-range of the expected analyte concentrations.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15140996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Equilibration: Immediately cap the vials and vortex briefly. Place the vials in the autosampler

tray.
¢ HS-SPME Extraction:

o Incubate the vial at a controlled temperature (e.g., 30 °C) with agitation (e.g., 300 rpm) for
a set period to allow for equilibration of the analytes between the sample and the

headspace.

o Expose the SPME fiber to the headspace of the vial for a defined time (e.g., 6 minutes) to
allow for adsorption of the volatile compounds.

GC-MS Analysis

o Desorption: The SPME fiber is automatically retracted and inserted into the heated GC inlet
(e.g., 200 °C) for thermal desorption of the analytes onto the GC column.

o Cryo-focusing: Use a liquid nitrogen-cooled cryo-trap at the head of the GC column to focus
the analytes into a narrow band before the temperature program starts.

e Gas Chromatography:

o Column: Use a capillary column suitable for volatile organic compounds (e.g., VRX, 30 m
x 0.18 mmi.d. x 1.0 um film).

o Carrier Gas: Helium at a constant flow.

o Oven Program: A suitable temperature program to separate o-tolualdehyde from other
volatile components.

e Mass Spectrometry:
o lonization: Electron lonization (EI).
o Mode: Selected lon Monitoring (SIM) for high sensitivity and selectivity.

o lons to Monitor:
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» 0O-Tolualdehyde (Analyte): m/z 120 (quantifier), 119, 91 (qualifiers)

» 0O-Tolualdehyde-3C1 (IS): m/z 121 (quantifier), 120, 92 (qualifiers)

Quantification

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the
peak area of the internal standard against the concentration of the analyte in the calibration
standards. The concentration of o-tolualdehyde in the unknown samples is then calculated from

this calibration curve.
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Workflow for quantitative analysis using HS-SPME-GC-MS.
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Safety and Handling

Handle o-Tolualdehyde-*3Ci1 with the same precautions as its unlabeled counterpart. It is
intended for laboratory use by trained personnel only.

o Hazard Statements: Harmful if swallowed. Causes skin and serious eye irritation. May cause
respiratory irritation.

o Precautionary Statements: Wear protective gloves, protective clothing, and eye/face
protection. Avoid breathing vapors. Use only in a well-ventilated area. Wash skin thoroughly
after handling.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for complete safety information before handling
this compound.

Ordering and Availability

o-Tolualdehyde-13C1 (carbonyl-13C) is available from various suppliers of stable isotope-labeled
compounds and analytical standards. It is typically supplied as a neat liquid or in solution with a
certificate of analysis detailing its chemical and isotopic purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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